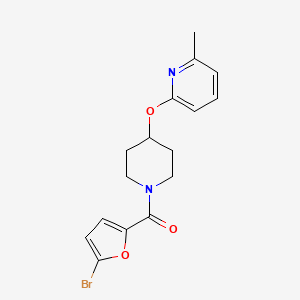

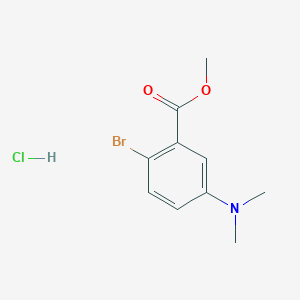

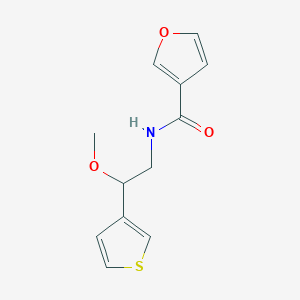

![molecular formula C7H7N5O3 B2640419 Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1778637-73-2](/img/structure/B2640419.png)

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the CAS number 1778637-73-2 . It is a solid substance and its IUPAC name is ethyl 7-oxo-4,7-dihydrotetrazolo [1,5-a]pyrimidine-6-carboxylate .

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies . For instance, a study on aminoazole-based diversity-oriented synthesis of heterocycles discusses multicomponent reactions, two-component heterocyclizations, and one-pot cascade processes . Another study mentions the interaction of diester with 5-AT in refluxing ethanol in the presence of catalytic amounts of triethylamine, resulting in a cyclised product .Molecular Structure Analysis

The molecular weight of Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate is 209.16 . Its InChI Code is 1S/C7H7N5O3/c1-2-15-6(14)4-3-8-7-9-10-11-12(7)5(4)13/h3H,2H2,1H3,(H,8,9,11) .Applications De Recherche Scientifique

Synthesis and Characterization

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate is involved in various synthetic processes. For example, it has been used in the preparation of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are potential benzodiazepine receptor ligands. This synthesis involves the reaction of ammonium acetate with ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates (Bruni et al., 1994). Additionally, a new compound, ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, was synthesized using this compound as a starting material. The molecular structure of this compound was characterized using various spectroscopic techniques (Suwito et al., 2018).

Reactivity and Transformation

The compound demonstrates interesting reactivity, as seen in the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides. This process involves the transformation of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate into various substituted derivatives, showcasing its versatility in organic synthesis (Drev et al., 2014).

DNA Interaction and Biological Activity

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate is also significant in the synthesis of copper(II) complexes that have been studied for DNA interaction and biological activities. These complexes demonstrated abilities like DNA binding, topoisomerase I inhibition, and significant cytotoxic activities against various cancer cell lines (Haleel et al., 2016).

Catalyst in Heterocyclic Synthesis

Furthermore, it has been used in the synthesis of diverse heterocyclic compounds. For instance, in the presence of a novel cellulose-based Ag-loaded magnetic bionanostructure, it helped efficiently synthesize 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic ester derivatives, indicating its role as a catalyst in green chemistry applications (Maleki et al., 2017).

Safety and Hazards

According to the safety data sheet, Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate has several hazard statements including H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

Orientations Futures

While specific future directions for Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate are not mentioned in the available literature, similar compounds have been studied for their potential as neuroprotective and anti-neuroinflammatory agents . This suggests that Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate could also be studied in these contexts.

Propriétés

IUPAC Name |

ethyl 7-oxo-1H-tetrazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O3/c1-2-15-6(14)4-3-8-7-9-10-11-12(7)5(4)13/h3H,2H2,1H3,(H,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSUDNVHMSAXQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N=NNN2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

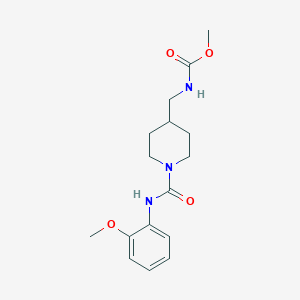

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2640343.png)

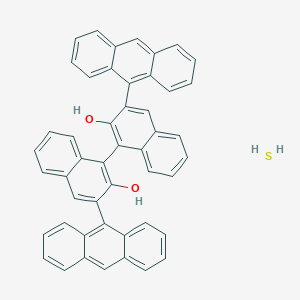

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2640347.png)

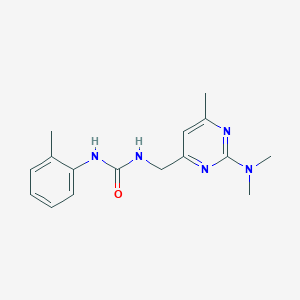

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2640352.png)

![Tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate](/img/structure/B2640354.png)

![N-Methyl-N-[2-oxo-2-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]ethyl]prop-2-enamide](/img/structure/B2640359.png)